hDHODH-IN-5 Exhibits Balanced Enzymatic and Cellular Potency Distinct from Brequinar in AML Models
In a direct head-to-head comparison within the same study, hDHODH-IN-5 (compound 3F) demonstrated an IC50 of 0.91 ± 0.2 μM against recombinant human DHODH, while brequinar showed an IC50 of 0.004 ± 0.001 μM [1]. However, in cellular differentiation assays across three AML cell lines, the potency gap narrowed: hDHODH-IN-5 exhibited EC50 values of 3.6 μM (ER-HOX-GFP), 2.7 μM (U937), and 2.5 μM (THP-1), whereas brequinar yielded EC50 values of 0.51 μM (ER-HOX-GFP), 0.044 μM (U937), and 0.094 μM (THP-1) [1].
| Evidence Dimension | In vitro enzymatic inhibition (DHODH IC50) and cellular differentiation (EC50) in AML cell lines |
|---|---|
| Target Compound Data | hDHODH-IN-5: DHODH IC50 = 0.91 ± 0.2 μM; EC50 (ER-HOX-GFP) = 3.6 μM; EC50 (U937) = 2.7 μM; EC50 (THP-1) = 2.5 μM |
| Comparator Or Baseline | Brequinar: DHODH IC50 = 0.004 ± 0.001 μM; EC50 (ER-HOX-GFP) = 0.51 ± 0.13 μM; EC50 (U937) = 0.044 ± 0.07 μM; EC50 (THP-1) = 0.094 ± 0.08 μM |
| Quantified Difference | hDHODH-IN-5 is ~228-fold less potent enzymatically but only ~7- to 61-fold less potent in cellular assays depending on the cell line, indicating a differential cellular translation of enzymatic inhibition. |
| Conditions | Recombinant human DHODH enzyme assay; 4-day differentiation assay in ER-HOX-GFP (murine), U937, and THP-1 (human) AML cell lines. |
Why This Matters
For researchers studying AML differentiation, hDHODH-IN-5 provides a distinct potency profile that may offer a different therapeutic window or mechanistic insight compared to the ultra-potent brequinar.
- [1] Lewis TA, Sykes DB, Law JM, Muñoz B, Rustiguel JK, Nonato MC, Scadden DT, Schreiber SL. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia. ACS Med Chem Lett. 2016 Dec 08;7(12):1112-1117. View Source
